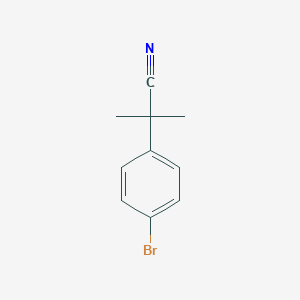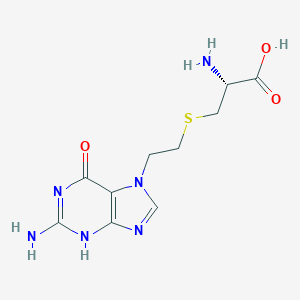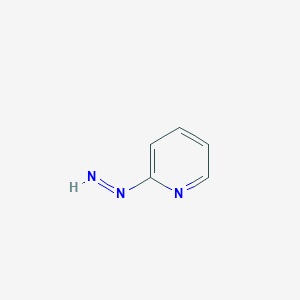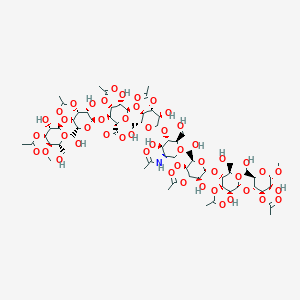
Vinylpyridine-acrolein copolymer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylpyridine-acrolein copolymer is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. This polymer is widely used in various fields, including biotechnology, biochemistry, and biomedical research. The copolymer is known for its ability to bind with various biomolecules, making it a valuable tool for studying biological processes.
Wirkmechanismus
The mechanism of action of vinylpyridine-acrolein copolymer is based on its ability to bind with various biomolecules. The copolymer contains both positively charged and negatively charged groups, which allows it to interact with a wide range of biomolecules. The copolymer can form electrostatic interactions with negatively charged biomolecules, such as DNA and RNA, while also forming covalent bonds with proteins and enzymes.
Biochemical and Physiological Effects:
Vinylpyridine-acrolein copolymer has been shown to have minimal biochemical and physiological effects on cells and tissues. The copolymer is biocompatible, meaning that it does not cause any significant adverse reactions when introduced into biological systems. However, the copolymer can interfere with certain biological processes if it binds with essential biomolecules. Therefore, it is essential to carefully design experiments to avoid unintended effects.
Vorteile Und Einschränkungen Für Laborexperimente
Vinylpyridine-acrolein copolymer has several advantages for lab experiments. The copolymer is easy to synthesize and can be modified to suit specific experimental needs. Additionally, the copolymer has a high binding capacity, allowing it to immobilize large amounts of biomolecules onto surfaces. However, the copolymer has some limitations, including its potential to interfere with biological processes and its limited stability in certain conditions.
Zukünftige Richtungen
There are several potential future directions for vinylpyridine-acrolein copolymer research. One potential direction is the development of new copolymers with improved properties, such as increased stability and binding capacity. Another potential direction is the application of the copolymer in new fields, such as tissue engineering and regenerative medicine. Additionally, the copolymer could be used in the development of new diagnostic tools and drug delivery systems.
Conclusion:
Vinylpyridine-acrolein copolymer is a valuable tool for studying biological processes due to its ability to bind with various biomolecules. The copolymer has several advantages, including its high binding capacity and easy synthesis. However, the copolymer also has limitations, including its potential to interfere with biological processes and limited stability in certain conditions. Future research in this field could lead to the development of new copolymers with improved properties and applications in new fields.
Synthesemethoden
The synthesis of vinylpyridine-acrolein copolymer involves the reaction between vinylpyridine and acrolein. The copolymerization process is typically carried out in the presence of a catalyst, which helps to initiate the polymerization reaction. The resulting copolymer is a random copolymer, meaning that the monomers are arranged in a random order along the polymer chain. The copolymer can be synthesized in various molecular weights and compositions, depending on the desired application.
Wissenschaftliche Forschungsanwendungen
Vinylpyridine-acrolein copolymer has been extensively used in scientific research due to its ability to bind with various biomolecules. The copolymer can be used to immobilize enzymes, proteins, and other biomolecules onto surfaces, which is particularly useful for studying biological processes. The copolymer has also been used in the development of biosensors, which can detect specific biomolecules in complex samples. Additionally, the copolymer has been used as a drug delivery system, where it can be used to deliver drugs to specific cells or tissues.
Eigenschaften
CAS-Nummer |
102329-52-2 |
|---|---|
Produktname |
Vinylpyridine-acrolein copolymer |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
2-ethenylpyridine;prop-2-enal |
InChI |
InChI=1S/C7H7N.C3H4O/c1-2-7-5-3-4-6-8-7;1-2-3-4/h2-6H,1H2;2-3H,1H2 |
InChI-Schlüssel |
HESBELQAOMOTRT-UHFFFAOYSA-N |
SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
Kanonische SMILES |
C=CC=O.C=CC1=CC=CC=N1 |
Synonyme |
CVPA copolymer vinylpyridine-acrolein copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



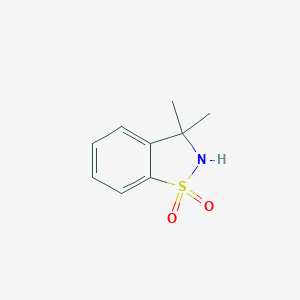

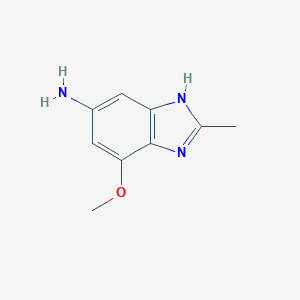
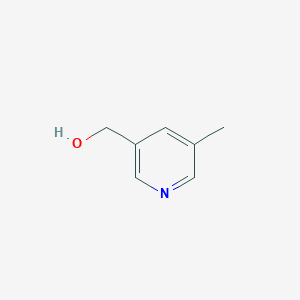
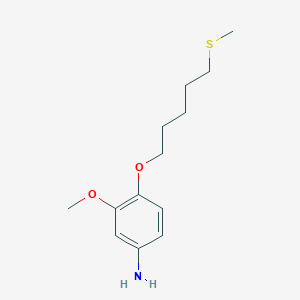
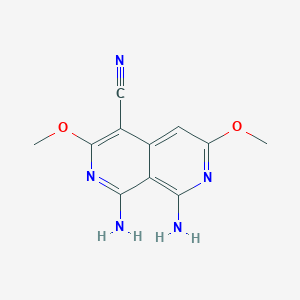
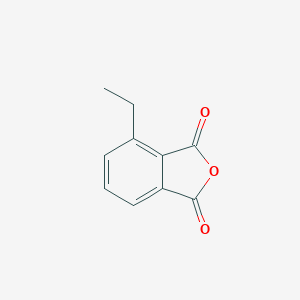
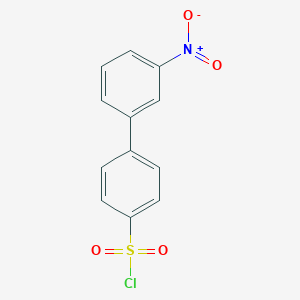
![9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene](/img/structure/B25320.png)
